2-Chlorophenylhydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

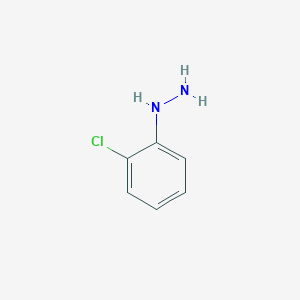

2-Chlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN2·HCl. It appears as a white powder and is soluble in water. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .

Métodos De Preparación

The preparation of 2-Chlorophenylhydrazine hydrochloride typically involves the following steps:

Diazotization: 2-Chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.

Reduction: The diazonium salt is then reduced using sodium pyrosulfite under controlled pH and temperature conditions to yield 2-Chlorophenylhydrazine.

Hydrolysis: The final step involves hydrolyzing the product to obtain this compound.

Análisis De Reacciones Químicas

2-Chlorophenylhydrazine hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

Reduction: It can be reduced further to form simpler hydrazine derivatives.

Substitution: It participates in nucleophilic substitution reactions, often forming substituted hydrazines.

Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Microbiological Research

Study of Mycobacterium Smegmatis Resistance

One of the notable applications of 2-Chlorophenylhydrazine hydrochloride is in the study of intrinsic resistance mechanisms in Mycobacterium smegmatis against fluoroquinolones, which are critical antibiotics used in treating Mycobacterium tuberculosis infections. Researchers have utilized this compound to investigate the biochemical pathways that contribute to antibiotic resistance, providing essential data for developing more effective treatments against resistant bacterial strains .

Synthetic Chemistry

Synthesis of Pyrazolines

This compound serves as a key intermediate in the synthesis of pyrazolines. This class of compounds is significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and analgesic properties. The compound can be reacted with various aldehydes and ketones under acidic conditions to yield pyrazoline derivatives, which are further explored for their pharmacological potential .

Fischer Indole Synthesis

The Fischer indole synthesis is another prominent application where this compound is employed. In this reaction, it acts as a hydrazine source when combined with ketones or aldehydes in glacial acetic acid, leading to the formation of indole derivatives. These indole compounds are crucial in drug development due to their presence in numerous natural products and pharmaceuticals .

Toxicological Studies

Assessment of Toxicity and Genotoxicity

Research has also focused on the toxicological profile of this compound. Studies indicate that exposure can lead to hematological effects such as erythrocyte damage and potential genotoxicity. Understanding these effects is vital for evaluating safety profiles in pharmaceutical applications .

The following table summarizes key findings from toxicity assessments:

| Study Type | Observations | Reference |

|---|---|---|

| Acute Toxicity | Damage to erythrocytes observed | |

| Repeated Dose Toxicity | Increased liver weight, reduced body weight | |

| Genotoxicity | Potential DNA damage noted |

Pharmaceutical Applications

Drug Development Intermediates

Due to its ability to form various derivatives, this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in treating diseases such as cancer and infections caused by fungi and bacteria .

Case Study: Antifungal Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit antifungal activity against various Candida species. For instance, a specific derivative showed significant efficacy against Candida krusei, highlighting its potential for developing new antifungal agents .

Mecanismo De Acción

The mechanism of action of 2-Chlorophenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

2-Chlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:

- 2,6-Dichlorophenylhydrazine hydrochloride

- 2-Bromophenylhydrazine hydrochloride

- 4-Chlorophenylhydrazine hydrochloride

- 2-Fluorophenylhydrazine hydrochloride

These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific chlorine substitution at the 2-position, which influences its chemical behavior and utility in various applications .

Actividad Biológica

Overview

2-Chlorophenylhydrazine hydrochloride (CAS Number: 41052-75-9) is a chemical compound that has garnered interest in various biological and pharmaceutical research contexts. This compound is primarily utilized to investigate the intrinsic resistance mechanisms of certain bacteria, particularly Mycobacterium smegmatis, to fluoroquinolones, which are critical in treating Mycobacterium tuberculosis infections .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable biological activity, particularly against various microbial strains. In a study examining synthesized compounds derived from this hydrazine derivative, it was found that those with chloro substitutions on the aromatic ring showed significant antibacterial properties. The minimum inhibitory concentration (MIC) values against several fungi, including Candida albicans and Aspergillus niger, were documented, indicating potential as antimicrobial agents .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 2-Chlorophenylhydrazine | 25 | Moderate against C. albicans |

| Compound 8 (Chloro-substituted) | 12.5 | Strong against A. niger |

| Compound 12 (Chloro-substituted) | 25 | Moderate against A. flavus |

The mechanism by which phenylhydrazines exert their effects involves the generation of free radicals through metabolic conversion. This process can lead to oxidative stress within bacterial cells, contributing to their antimicrobial activity. Specifically, phenylhydrazines can undergo oxidation to form diazinyl radicals, which subsequently produce reactive oxygen species (ROS) such as superoxide . These reactive species can damage cellular components, including lipids and nucleic acids, potentially leading to cell death.

Toxicological Profile

While this compound shows promise in antimicrobial applications, it is also associated with significant toxicological concerns:

- Carcinogenic Potential : Limited evidence suggests a carcinogenic effect; inhalation has been linked to lung carcinomas in animal studies .

- Skin and Respiratory Sensitization : The compound can cause sensitization reactions upon contact or inhalation, necessitating caution in handling .

- Aquatic Toxicity : It is very toxic to aquatic organisms and may cause long-term adverse effects on aquatic ecosystems .

Case Studies

- Resistance Mechanism Study : A study focused on the resistance of Mycobacterium smegmatis to fluoroquinolones utilized this compound to elucidate the biochemical pathways involved in resistance mechanisms. The findings highlighted the role of oxidative stress induced by phenylhydrazines in compromising bacterial viability .

- Synthesis of Pyrazoline Derivatives : Research involving the synthesis of pyrazoline derivatives from this compound demonstrated its utility in creating compounds with enhanced antibacterial activity. These derivatives exhibited varying degrees of efficacy against tested microbial strains, showcasing the compound's versatility in medicinal chemistry .

Propiedades

Número CAS |

41052-75-9 |

|---|---|

Fórmula molecular |

C6H8Cl2N2 |

Peso molecular |

179.04 g/mol |

Nombre IUPAC |

(2-chlorophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

Clave InChI |

ADODRSVGNHNKAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Cl.Cl |

SMILES canónico |

[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-] |

Key on ui other cas no. |

41052-75-9 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 2-chlorophenylhydrazine hydrochloride induce the expression of the EmrCABsm efflux pump in Stenotrophomonas maltophilia?

A: The research indicates that the EmrCABsm efflux pump in Stenotrophomonas maltophilia is not induced by this compound. While this compound is a known inducer for some MarR-type regulons, the study found that it did not derepress the emrRCABsm operon. [] This suggests that the EmrCABsm pump might have a distinct regulatory mechanism or substrate specificity compared to other MarR-regulated efflux pumps.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.